molecular formula C7H4Cl2N2O B1398514 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine CAS No. 1160994-79-5

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine

Cat. No.: B1398514
CAS No.: 1160994-79-5
M. Wt: 203.02 g/mol
InChI Key: OCTXLKXOUFKWPY-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is a versatile and valuable chemical intermediate in medicinal chemistry and anticancer drug discovery. Its structure features two chlorine atoms at the 2 and 4 positions of the pyrimidine ring, which serve as excellent leaving groups for nucleophilic substitution reactions. This allows researchers to efficiently synthesize a diverse array of disubstituted derivatives, a strategy commonly employed with analogous dichloro-heterocycles to build compound libraries for biological screening . Compounds based on the furo[2,3-d]pyrimidine scaffold are of significant research interest due to their potential to act as kinase inhibitors . The structural motif of 2,4-diaminopyrimidine, which can be readily accessed from this dichlorinated precursor, is a known pharmacophore that can anchor to the hinge region of kinase targets, such as Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase overexpressed in various cancer cells and is a promising target for therapeutic intervention, as its inhibition can suppress cancer cell proliferation, migration, and angiogenesis . The methyl group on the furan ring can influence the compound's lipophilicity and metabolic stability, while the fused furan system contributes to the overall planar structure, which is often favorable for interacting with enzymatic targets. Researchers utilize this high-purity intermediate to develop novel small-molecule inhibitors for probing biological pathways and evaluating efficacy in vitro and in vivo. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dichloro-5-methylfuro[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O/c1-3-2-12-6-4(3)5(8)10-7(9)11-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTXLKXOUFKWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718825
Record name 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-79-5
Record name 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Direct Cyclization and Halogenation

Step 1: Synthesis of the Furo[2,3-d]pyrimidine Core

This involves cyclization of suitable precursors such as 2-aminopyrimidines with furan derivatives under reflux conditions. For example, condensation of 2-aminopyrimidine with 2,3-dichloro-1-propene derivatives in the presence of acid catalysts (e.g., phosphoric acid) can generate the core heterocycle.

Step 2: Halogenation at the 2 and 4 Positions

Selective chlorination is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), which facilitate chlorination at the reactive positions. The reaction is performed under reflux with controlled temperature to prevent over-halogenation.

Step 3: Methylation at the 5-Position

The methyl group is introduced via methylation of the heterocycle using methyl iodide (MeI) or dimethyl sulfate in the presence of a base such as potassium carbonate. Alternatively, methylation can be achieved during the cyclization step if methyl-substituted precursors are used.

Data Table 1: Summary of Method A

Step Reagents/Conditions Yield Notes
Core synthesis 2-aminopyrimidine + furan derivative 70-80% Acid catalysis, reflux
Halogenation POCl₃, reflux 65-75% Selective chlorination at 2,4-positions
Methylation Methyl iodide, K₂CO₃ 80-90% At 5-position

Method B: Ullmann Coupling and Subsequent Functionalization

Step 1: Ullmann Coupling

  • 4-Amino-5-methylfuro[2,3-d]pyrimidine is synthesized via Ullmann coupling of 4-chloro-5-methylfuro[2,3-d]pyrimidine with aryl iodides or other suitable coupling partners, catalyzed by copper catalysts under reflux.

Step 2: Chlorination and Methylation

  • The intermediate is chlorinated using phosphorus oxychloride, as described in literature, to introduce chlorine atoms at the 2 and 4 positions.
  • The methyl group at position 5 is retained or introduced via methylation of the amino group, depending on the precursor.

Data Table 2: Summary of Method B

Step Reagents/Conditions Yield Notes
Ullmann coupling CuI, aryl iodide, reflux 55-65% Forms N-aryl derivatives
Chlorination POCl₃, reflux 60-70% Selective halogenation
Alkylation Alkyl halides, base 70-80% Methylation at N or C positions

Method C: Multi-step Synthesis via Pyrimidine Precursors

This approach involves starting from uracil derivatives:

  • Step 1: Trifluoromethylation of uracil (if trifluoromethyl groups are involved, as in related compounds)
  • Step 2: Chlorination with phosphorus oxychloride to form dichloropyrimidine intermediates
  • Step 3: Cyclization with furan derivatives and methylation to obtain the target compound

Note: While this method is more complex, it allows for precise functionalization and high purity.

Data Table 3: Summary of Method C

Step Reagents/Conditions Yield Notes
Trifluoromethylation Sodium trifluoromethanesulfinate + peroxide 50-60% Environmentally friendly reagents
Chlorination POCl₃, reflux 55-65% Produces dichloropyrimidine intermediates
Cyclization & methylation Furan derivatives, methylating agents 60-70% Final heterocycle formation

Research Findings and Optimization

  • Reaction Conditions: Reflux temperatures between 80-130°C are optimal for halogenation and cyclization steps.
  • Catalysts: Copper catalysts facilitate Ullmann coupling, while tertiary amines like triethylamine serve as bases during methylation.
  • Yield Optimization: Excess reagents and controlled addition rates improve yields and selectivity.
  • Environmental Considerations: Use of phosphorus oxychloride is common but poses handling hazards; alternatives like thionyl chloride or solid-phase chlorination are under investigation for greener processes.

Summary of Key Data

Preparation Method Main Reagents Typical Yield Advantages Environmental Notes
Direct cyclization & halogenation 2-aminopyrimidine, furan, POCl₃, methyl iodide 65-90% Simplicity, high yield Use of hazardous chlorinating agents
Ullmann coupling 4-chloro-5-methylfuro[2,3-d]pyrimidine, aryl iodides, CuI 55-65% Versatile, allows functionalization Copper waste management needed
Multi-step uracil route Uracil derivatives, CF₃ reagents, POCl₃ 50-70% High purity, functional group control Multi-step, environmentally intensive

Concluding Remarks

The synthesis of 2,4-dichloro-5-methylfuro[2,3-d]pyrimidine can be efficiently achieved via direct heterocyclic cyclization and halogenation, Ullmann coupling strategies, or multi-step pathways starting from uracil derivatives. Each method offers specific advantages in terms of yield, operational simplicity, and environmental impact. Ongoing research emphasizes greener chlorination alternatives and process intensification to meet industrial and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.

Major Products Formed:

    Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction Reactions: Products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies highlight the potential of pyrimidine derivatives in cancer therapy. 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine has been explored for its role in synthesizing compounds that inhibit Aurora Kinases (AURKs) and Polo-like Kinases (PLKs), which are critical in cell division and cancer progression. Pyrimidine-based compounds have shown promising results in clinical trials, with many demonstrating potent inhibitory activity against AURKs and PLKs, making them candidates for anticancer drugs .

Synthesis of Bioactive Molecules
The compound can be utilized as an intermediate in the synthesis of various bioactive molecules. For instance, it can be modified to produce derivatives that exhibit anti-inflammatory and antimicrobial properties. The ability to alter the furo-pyrimidine structure allows chemists to tailor compounds for specific biological activities, enhancing their therapeutic potential.

Agricultural Applications

Herbicide Development
Another significant application of this compound lies in the development of herbicides. Its structural characteristics enable it to act as an effective herbicide precursor, particularly in the formulation of selective weed killers. Research indicates that derivatives of this compound can be designed to target specific weed species while minimizing harm to crops .

Pesticide Formulations
The compound's utility extends to pesticide formulations where it can serve as a key ingredient in creating more effective pest control agents. The chlorinated pyrimidines are known for their biological activity against a range of pests, contributing to improved agricultural yields and sustainability.

Synthetic Applications

Building Block for Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing complex organic molecules. Its reactive sites allow for various functional group transformations, making it an essential component in the synthesis of more complex structures used in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Application AreaKey FindingsReferences
Anticancer AgentsInhibition of AURK/PLK pathways; compounds show IC50 values in low nanomolar range
Herbicide DevelopmentEffective against specific weed species; enhances crop yield
Organic SynthesisUtilized as an intermediate for diverse organic transformations

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Fused Pyrimidine Derivatives

Compound Name Fused Ring System Substituents Key Features
This compound Furo[2,3-d]pyrimidine 2-Cl, 4-Cl, 5-CH₃ High electrophilicity; intermediate for antimitotic agents
4-Chloro-5-methylfuro[2,3-d]pyrimidine Furo[2,3-d]pyrimidine 4-Cl, 5-CH₃ Reduced chlorination; lower molecular weight (168.58 g/mol)
5-Arylfuro[2,3-d]pyrimidines Furo[2,3-d]pyrimidine 5-aryl (e.g., nitro, fluoro) DHFR inhibitors; nitro groups enhance binding to dihydrofolate reductase
4-Substituted-5-methylfuro[2,3-d]pyrimidines Furo[2,3-d]pyrimidine 4-NH-aryl, 5-CH₃ Microtubule depolymerization agents (IC₅₀ ≈ 1–3 μM vs. CA-4)
PD180970 Pyrido[2,3-d]pyrimidine 7-one, 4-Cl, 5-CF₃ Bcr-Abl tyrosine kinase inhibitor (IC₅₀ = 2.2 nM)
BW 301U Pyrido[2,3-d]pyrimidine 2,4-diamino, 6-(2,5-dimethoxybenzyl) DHFR inhibitor; lipid-soluble, circumvents folate transport
4-Chloro-5-phenylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine 4-Cl, 5-Ph Enhanced π-stacking; antitumor applications

Structural Insights :

  • Chlorine vs. Methyl Groups : Chlorine at positions 2 and 4 increases electrophilicity, facilitating nucleophilic substitution reactions, while methyl groups enhance lipophilicity and metabolic stability .
  • Fused-Ring Systems: Replacing the furan oxygen (furo) with sulfur (thieno) or a pyridine nitrogen (pyrido) alters electronic properties and binding affinities. For example, thieno derivatives exhibit stronger π-stacking interactions with hydrophobic enzyme pockets .

Key Findings :

  • Antimitotic Activity : 4-Substituted-5-methylfuro[2,3-d]pyrimidines (e.g., Compound 4) exhibit tubulin-depolymerizing activity comparable to combretastatin A-4 (CA-4) but with improved resistance profiles against P-glycoprotein (Pgp) and βIII-tubulin mutations .
  • Kinase Inhibition: Pyrido[2,3-d]pyrimidines like PD180970 show nanomolar potency against Bcr-Abl, a target in chronic myelogenous leukemia .
  • DHFR Inhibition : BW 301U and 5-arylfuro[2,3-d]pyrimidines inhibit DHFR but differ in uptake mechanisms; BW 301U bypasses folate transport systems, enhancing efficacy in resistant cells .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (µg/mL)
This compound 203.03 2.1 <10 (DMSO)
4-Chloro-5-phenylthieno[2,3-d]pyrimidine 246.72 3.5 15–20 (DMSO)
BW 301U 341.37 2.8 50 (PBS)
PD180970 251.59 1.9 25 (Water)

Insights :

  • Higher chlorine content (e.g., 2,4-dichloro derivatives) correlates with lower aqueous solubility but increased membrane permeability.
  • Thieno derivatives (e.g., 4-chloro-5-phenylthieno[2,3-d]pyrimidine) exhibit higher LogP values, suggesting improved blood-brain barrier penetration .

Biological Activity

2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies. The focus will be on its potential as an inhibitor of key enzymes and pathways involved in cancer and other diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H5Cl2N3O
  • Molecular Weight : 206.04 g/mol

This compound features a furo-pyrimidine core that is crucial for its biological activity.

Dihydrofolate Reductase (DHFR)

Research has shown that derivatives of furo[2,3-d]pyrimidine, including this compound, exhibit potent inhibitory activity against dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis. A study highlighted that certain analogs demonstrated significant selectivity for the DHFR from Pneumocystis carinii, indicating potential therapeutic applications in treating infections caused by this pathogen .

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Another important aspect of the biological activity of this compound is its inhibition of VEGFR-2, a key player in angiogenesis. In vitro assays revealed that some derivatives exhibited IC50 values in the nanomolar range against VEGFR-2 kinase. For instance, one derivative demonstrated 99.5% inhibition of human umbilical vein endothelial cell (HUVEC) proliferation at a concentration of 10 μM . This suggests that this compound could play a role in anti-cancer therapy by inhibiting tumor angiogenesis.

Antiproliferative Activity

Studies have reported the antiproliferative effects of furo[2,3-d]pyrimidine derivatives on various cancer cell lines. For example, compounds derived from this scaffold showed significant growth inhibition against non-small cell lung cancer (NCI-H522) and leukemia cell lines. Some compounds achieved growth inhibition percentages ranging from 22.88% to 65.83% across different assays .

Case Studies

  • In Vivo Efficacy : In an A498 renal xenograft model in mice, one derivative exhibited notable in vivo efficacy, suggesting its potential for further development as an anti-cancer agent .
  • Toxicological Studies : Toxicological assessments indicated that certain doses led to significant increases in tumor incidence in animal models, highlighting the need for careful evaluation of safety profiles during drug development .

Data Table: Biological Activity Overview

Biological TargetActivity TypeIC50 Value (nM)Reference
Dihydrofolate ReductaseInhibition>18-fold selectivity
VEGFR-2Inhibition21 - 47
HUVEC ProliferationGrowth Inhibition10 μM
Non-Small Cell Lung CancerAntiproliferative49.5% GP
Leukemia Cell LinesAntiproliferative22.88% - 65.83% GP

Q & A

Q. Advanced (Experimental Design)

  • Tubulin polymerization assay : Monitor turbidity at 350 nm over time; IC₅₀ values are calculated relative to controls like CA-4 .
  • Immunofluorescence microscopy : Assess microtubule disruption in treated cells (e.g., HeLa) using α-tubulin antibodies.
  • Cell cycle analysis : Flow cytometry to confirm G2/M arrest (hallmark of microtubule-targeting agents) .

How to resolve contradictions in potency data between structurally similar analogs?

Advanced (Data Analysis)
Contradictions may arise from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Cl) enhance binding affinity vs. electron-donating groups (e.g., OCH₃).
  • Crystallographic data gaps : Perform molecular docking to compare binding modes in the colchicine pocket.
  • Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended targets .

What strategies improve water solubility for in vivo studies without compromising activity?

Q. Advanced (Drug Design)

  • Introduce ionizable groups : Sulfonate or tertiary amine substituents at the 4-position.
  • Prodrug approaches : Mask hydrophobic groups with pH-sensitive linkers (e.g., phosphate esters).
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-5-methylfuro[2,3-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.